(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE is a complex organic compound with a unique structure that combines a bromophenoxy group, a methoxyphenyl group, and an isoquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE typically involves multiple steps, starting with the preparation of the bromophenoxy and methoxyphenyl intermediates. These intermediates are then coupled with the isoquinolinyl group through a series of reactions, including condensation and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used as a probe to study various biochemical processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of certain biological pathways, offering possibilities for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its unique properties make it suitable for various applications, including as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE
- (Z)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (Z)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromophenoxy group may enhance its reactivity and interaction with certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrNO3/c1-30-25-12-6-19(16-22(25)18-31-24-10-8-23(27)9-11-24)7-13-26(29)28-15-14-20-4-2-3-5-21(20)17-28/h2-13,16H,14-15,17-18H2,1H3/b13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBJFDRXGDUJB-QPEQYQDCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)N2CCC3=CC=CC=C3C2)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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